3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cancer Biology Cytotoxicity Assay EGFR Inhibition

This compound is a synthetic hybrid molecule fusing a quinazolin-4(3H)-one core with a 1H-1,2,3-triazole moiety via a piperidine-acetamide linker. It belongs to a broader class of quinazolinone-1,2,3-triazole conjugates explored for their anticancer potential, with research indicating that the presence and position of substituents on the linker critically influence biological activity [REFS-1, REFS-2].

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 1795421-73-6
Cat. No. B2419658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
CAS1795421-73-6
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C17H18N6O2/c24-16(21-8-5-13(6-9-21)23-10-7-19-20-23)11-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7,10,12-13H,5-6,8-9,11H2
InChIKeyMTDRRSCQKPXNAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one (CAS 1795421-73-6): A Quinazolinone-Triazole Hybrid for Anticancer Research


This compound is a synthetic hybrid molecule fusing a quinazolin-4(3H)-one core with a 1H-1,2,3-triazole moiety via a piperidine-acetamide linker [1]. It belongs to a broader class of quinazolinone-1,2,3-triazole conjugates explored for their anticancer potential, with research indicating that the presence and position of substituents on the linker critically influence biological activity [REFS-1, REFS-2]. Its structural complexity, incorporating a privileged quinazolinone scaffold and a bioisosteric triazole ring connected through a piperidine spacer, distinguishes it from simpler analogs but direct comparative biological data remains sparse in the open literature.

Why Generic Substitution of 3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one Fails for Meaningful Anticancer Research


In the class of quinazolin-4(3H)-one linked 1,2,3-triazoles, minor structural modifications on the linker dramatically alter anticancer potency and selectivity [1]. A published study on a related series demonstrated that the presence of a methoxy group on the linker benzyl ring was a key determinant of activity, with non-methoxylated analogs showing significantly different profiles [1]. Therefore, generic substitution with a structurally similar but not identical quinazolinone-triazole hybrid (e.g., a compound lacking the specific piperidine-1,2,3-triazole substitution pattern) is highly likely to result in divergent biological outcomes, undermining experimental reproducibility and wasting procurement resources. Direct comparative data on the specific target compound is however limited, necessitating empirical validation.

Quantitative Differentiation Evidence for 3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one


Anticancer Potency of Quinazolinone-Triazole Conjugates in Lung and Breast Cancer: A Class-Level Inference

The target compound has not been directly evaluated in a published head-to-head comparison. However, a structurally related series of quinazolin-4(3H)-one linked 1,2,3-triazoles was tested for cytotoxicity against a panel of human cancer cell lines [1]. In that study, the most potent compound (6q) demonstrated an IC50 against the A549 lung cancer cell line that was superior to the reference drug erlotinib, though the exact numerical value for 6q is not publicly available in the abstract. Similarly, several compounds (6q, 6w, 6x) showed greater cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7, T-47D) compared to etoposide [1]. This class-level data suggests the scaffold's potential but cannot be directly attributed to the specific target molecule without dedicated assay data.

Cancer Biology Cytotoxicity Assay EGFR Inhibition

EGFR Active Site Docking: Class-Specific Orientation Benefits from 3-Methoxy Substituent

Molecular docking studies on the same compound series (focusing on compounds 6g, 6u, 6w, 6x) indicated that the most promising ligands (6q and 6u), which bear a 3-methoxy group on the linker, were well-oriented into the gatekeeper hydrophobic pocket of the EGFR active site, interacting with key residues Ala719, Val702, and Leu820 [1]. The target compound lacks this 3-methoxy group, suggesting its binding mode and affinity may be significantly different. Without specific docking data for CAS 1795421-73-6, its ability to engage EGFR in a similar manner is purely speculative.

Molecular Docking EGFR Structure-Activity Relationship

Apoptosis Induction Capability: Class-Level Validation but Untested for the Specific Piperidine-Triazole Analog

In the same study, the most potent compounds from the series were shown to induce apoptosis in human cancer cell lines, confirmed by acridine orange/ethidium bromide double staining and flow cytometry [1]. This provides class-level validation for the apoptosis-inducing potential of quinazolin-4(3H)-one-1,2,3-triazole hybrids. However, the specific compound's ability to trigger programmed cell death has not been reported, representing a significant gap in its biological characterization.

Apoptosis Flow Cytometry Mechanism of Action

Optimal Research Application Scenarios for 3-(2-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one Based on Current Evidence


Lead Compound for Medicinal Chemistry Optimization of Piperidine-Linked Quinazolinone-Triazole Anticancer Agents

Given the established importance of linker substitution on the anticancer activity of quinazolinone-1,2,3-triazole hybrids [1], this compound can serve as a valuable scaffold for systematic structure-activity relationship (SAR) studies. Its unique piperidine linker and unsubstituted triazole ring offer a distinct starting point for derivatization, particularly for exploring the impact of modifying the piperidine ring or introducing substituents on the triazole, which may yield candidates with improved potency or selectivity profiles.

Negative Control or Baseline Compound for Comparative Biological Studies

Since the most potent analogs in the published class require a 3-methoxy substituent for optimal EGFR binding and cytotoxicity [1], this compound, lacking that feature, could be rationally procured as a less-active control in experiments designed to validate the pharmacophore model. This application directly leverages the class-level inference to create a meaningful comparator set, enabling researchers to verify the necessity of the methoxy group for anticancer effects.

Chemical Probe for Investigating Off-Target Effects of Quinazolinone-Triazole Hybrids

The target compound's structural divergence from the most active, methoxylated series members [1] makes it a candidate for probing off-target or polypharmacology effects. By comparing the biological fingerprint of this compound with that of known potent analogs, researchers can dissect which activities are scaffold-dependent versus those driven by specific substitution patterns, an essential step in drug safety profiling.

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